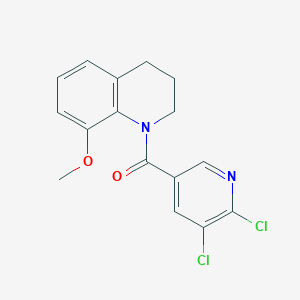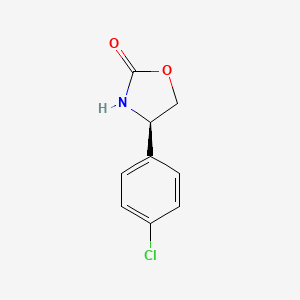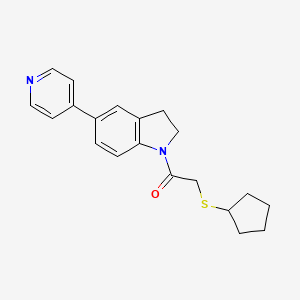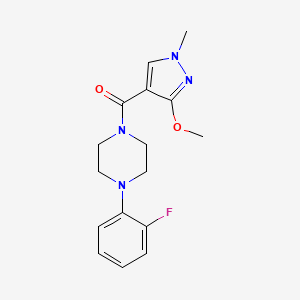
4-(2,4-Difluorophenyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2,4-Difluorophenyl)-1,2,3-thiadiazole” likely belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through condensation reactions . For instance, 2,4-difluorophenyl isocyanate, a related compound, has been used in the synthesis of N,N-disubstituted S,N’-diarylisothioureas .Molecular Structure Analysis
The molecular structure of derivatives of similar compounds has been elucidated through single crystal X-ray diffraction studies. These studies reveal detailed geometrical parameters and crystal packing influenced by hydrogen bonding and other non-covalent interactions.Chemical Reactions Analysis
Chemical reactions involving similar compounds include cyclisation reactions, where the structure of the resulting compounds depends significantly on the substrate used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For instance, 2,4-Difluorophenyl isocyanate, a related compound, is a liquid at room temperature with a boiling point of 42 °C/6 mmHg and a density of 1.309 g/mL at 25 °C .Scientific Research Applications
Corrosion Inhibition
One of the notable applications of 1,3,4-thiadiazole derivatives, which include compounds structurally related to 4-(2,4-Difluorophenyl)-1,2,3-thiadiazole, is in corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion, especially in acidic environments. Research by Bentiss et al. (2007) on new 2,5-disubstituted 1,3,4-thiadiazoles, which share a core structure with the compound , highlighted their potential as corrosion inhibitors for mild steel in acidic solutions. The study also investigated the relationship between their molecular structure and inhibition efficiency, utilizing techniques like AC impedance and Density Functional Theory (DFT) modeling (Bentiss et al., 2007).
Organic Semiconductors
In the field of organic electronics, 1,2,3-thiadiazole derivatives have been incorporated into semiconducting polymers for various applications. A study by Chen et al. (2016) implemented isomers of thiadiazole, such as benzo[d][1,2,3]thiadiazole, in the construction of semiconducting polymers. These materials exhibited significant potential in optoelectronic applications like solar cells and field-effect transistors, indicating the versatility of thiadiazole derivatives in advanced material science (Chen et al., 2016).
Antimicrobial Agents
Thiadiazole compounds have also been explored for their antimicrobial properties. Research by Zhang et al. (2010) focused on synthesizing and testing various thiadiazole derivatives, including 1,3,4-thiadiazoles, for their antibacterial activities against common bacterial strains. The study provides insights into the potential use of these compounds in developing new antimicrobial agents (Zhang et al., 2010).
Material Science Applications
1,3,4-Thiadiazoles have found applications in material science, including in corrosion inhibitors, photoconductivity, and liquid crystals. A review by Matysiak (2015) details the synthesis methods and diverse biological activities of 1,3,4-thiadiazole compounds, along with their applications in material science. This highlights the broad utility of thiadiazole derivatives in various technological and scientific fields (Matysiak, 2015).
Mechanism of Action
Target of Action
Similar compounds such as efinaconazole target fungal lanosterol 14α-demethylase , a crucial enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
Efinaconazole, a related compound, inhibits fungal lanosterol 14α-demethylase . This inhibition prevents the synthesis of ergosterol, disrupting the integrity and growth of the fungal cell membranes .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase by similar compounds leads to a disruption in the biosynthesis of ergosterol . Ergosterol is essential for maintaining the fluidity and integrity of fungal cell membranes. Its depletion can lead to abnormal fungal cell growth and function .
Safety and Hazards
The safety and hazards of a compound like “4-(2,4-Difluorophenyl)-1,2,3-thiadiazole” would depend on its specific structure and properties. For instance, 2,4-Difluorophenyl isocyanate, a related compound, is classified as acutely toxic and can cause skin and eye irritation, and respiratory irritation .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2S/c9-5-1-2-6(7(10)3-5)8-4-13-12-11-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSDYYCQXOZJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2819183.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2819185.png)


![2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2819192.png)
![Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2819195.png)
![Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-](/img/structure/B2819198.png)
![6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]](/img/structure/B2819200.png)

![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)
